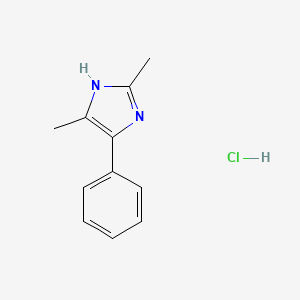
1,4-Benzenediol, 2,6-didodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2,6-didodecyl- is an organic compound belonging to the class of dihydroxybenzenes, also known as benzenediols. This compound features two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with two dodecyl groups (C12H25) attached at the 2 and 6 positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,4-Benzenediol, 2,6-didodecyl- can be achieved through several methods. One common approach involves the alkylation of hydroquinone (1,4-benzenediol) with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl groups by the dodecyl groups, resulting in the formation of the desired product.
Analyse Des Réactions Chimiques
1,4-Benzenediol, 2,6-didodecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are conjugated cyclic diketones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced back to its hydroquinone form using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Applications De Recherche Scientifique
1,4-Benzenediol, 2,6-didodecyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: The compound’s antioxidant properties make it of interest in biological studies, particularly in understanding oxidative stress and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants. Its hydrophobic dodecyl groups impart unique surface-active properties, making it useful in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2,6-didodecyl- primarily involves its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound’s hydrophobic dodecyl groups enhance its solubility in lipid environments, allowing it to interact with cell membranes and exert its effects more effectively.
Comparaison Avec Des Composés Similaires
1,4-Benzenediol, 2,6-didodecyl- can be compared with other dihydroxybenzenes, such as:
Catechol (1,2-dihydroxybenzene): Catechol has hydroxyl groups at the 1 and 2 positions and is known for its strong antioxidant properties. it lacks the hydrophobic alkyl groups present in 1,4-Benzenediol, 2,6-didodecyl-.
Resorcinol (1,3-dihydroxybenzene): Resorcinol has hydroxyl groups at the 1 and 3 positions and is used in various chemical and pharmaceutical applications. Like catechol, it does not have the hydrophobic alkyl groups.
Hydroquinone (1,4-dihydroxybenzene): Hydroquinone is the parent compound of 1,4-Benzenediol, 2,6-didodecyl-. It is widely used as a reducing agent and in photographic development. The addition of dodecyl groups in 1,4-Benzenediol, 2,6-didodecyl- enhances its solubility and surface-active properties.
Propriétés
Numéro CAS |
52066-84-9 |
|---|---|
Formule moléculaire |
C30H54O2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2,6-didodecylbenzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(31)26-28(30(27)32)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-32H,3-24H2,1-2H3 |
Clé InChI |
VQZAODGXOYGXRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


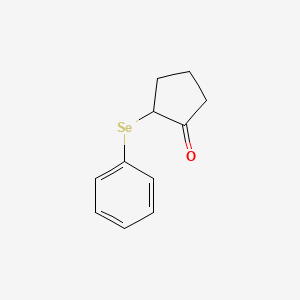

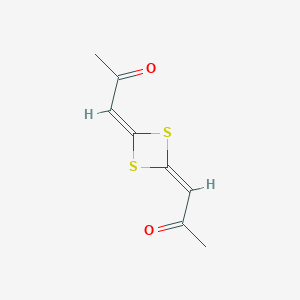
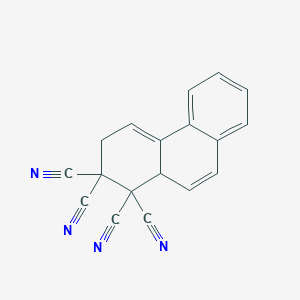
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)


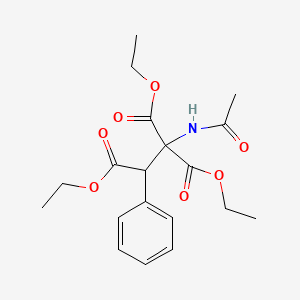
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
